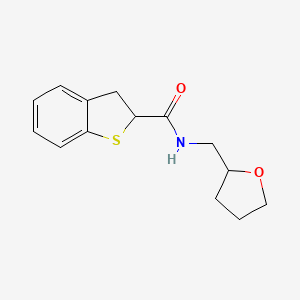
5-bromo-N-prop-2-ynylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-prop-2-ynylpyridine-3-carboxamide, also known as Br-PYCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyridine derivative that contains a bromine atom, a prop-2-ynyl group, and a carboxamide group.
Mecanismo De Acción
5-bromo-N-prop-2-ynylpyridine-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate from ATP to the target protein. This results in the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects
5-bromo-N-prop-2-ynylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-prop-2-ynylpyridine-3-carboxamide inhibits the growth of cancer cells and induces apoptosis. Additionally, 5-bromo-N-prop-2-ynylpyridine-3-carboxamide has been shown to reduce the migration and invasion of cancer cells. In vivo studies have demonstrated that 5-bromo-N-prop-2-ynylpyridine-3-carboxamide can inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-prop-2-ynylpyridine-3-carboxamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the functions of CK2 in different cellular processes. However, one limitation of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide is its low solubility in aqueous solutions, which can affect its bioavailability and potency. Additionally, the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in vivo may be limited by its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide. Another potential direction is the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in combination with other inhibitors to target multiple signaling pathways involved in cancer progression. Additionally, the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in animal models of other diseases such as inflammation and neurodegenerative disorders may provide further insights into the role of CK2 in these processes.
Métodos De Síntesis
The synthesis of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide involves the reaction of 5-bromo-3-pyridinecarboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then heated under reflux for several hours to yield 5-bromo-N-prop-2-ynylpyridine-3-carboxamide as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-N-prop-2-ynylpyridine-3-carboxamide has been used in various scientific research applications, including as a tool for studying the functions of protein kinases. Protein kinases are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. 5-bromo-N-prop-2-ynylpyridine-3-carboxamide is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation and survival. By inhibiting CK2, 5-bromo-N-prop-2-ynylpyridine-3-carboxamide can be used to study the role of CK2 in different cellular processes and to identify potential therapeutic targets for diseases such as cancer.
Propiedades
IUPAC Name |
5-bromo-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h1,4-6H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJUOHSNSXFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-ynylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


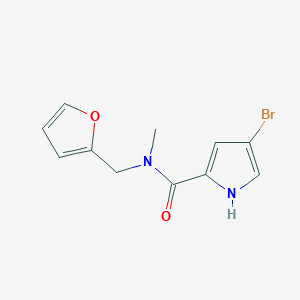

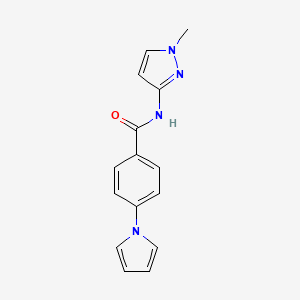
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
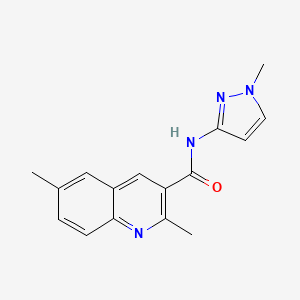
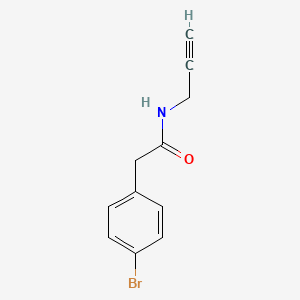
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
